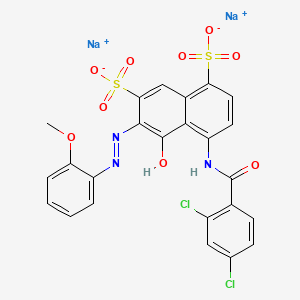
Barbituric acid, 5-ethyl-5-(piperidinomethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-ethyl-5-(piperidinomethyl)-, monohydrochloride: is a derivative of barbituric acid, which is a parent compound for barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives, hypnotics, and anticonvulsants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(piperidinomethyl)barbituric acid This can be achieved through a series of alkylation and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid ring.
Substitution: Substitution reactions are common, where different groups can be introduced at various positions on the barbituric acid ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Barbituric acid derivatives are used as intermediates in the synthesis of more complex organic compounds. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, these compounds are used to study the effects of barbiturates on the central nervous system. They help in understanding the mechanisms of action of sedatives and anticonvulsants .
Medicine: Barbituric acid derivatives have been used as sedatives, hypnotics, and anticonvulsants. They are also used in the treatment of epilepsy and as anesthetics in surgical procedures .
Industry: In the industrial sector, these compounds are used in the manufacture of dyes, plastics, and other chemical products .
Wirkmechanismus
The mechanism of action of barbituric acid derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. These compounds enhance the binding of GABA to its receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a sedative and anticonvulsant effect .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Amobarbital: Used for sedation and short-term management of insomnia.
Pentobarbital: Used as an anesthetic and for euthanasia in veterinary medicine.
Uniqueness: 5-ethyl-5-(piperidinomethyl)barbituric acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the piperidinomethyl group can influence its binding affinity and efficacy at the GABA receptor .
Eigenschaften
CAS-Nummer |
10502-04-2 |
|---|---|
Molekularformel |
C12H20ClN3O3 |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
5-ethyl-5-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C12H19N3O3.ClH/c1-2-12(8-15-6-4-3-5-7-15)9(16)13-11(18)14-10(12)17;/h2-8H2,1H3,(H2,13,14,16,17,18);1H |
InChI-Schlüssel |
QFVVXWSODXZAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)CN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



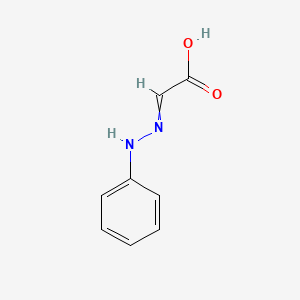
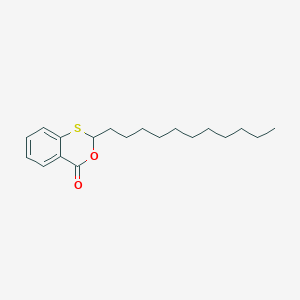
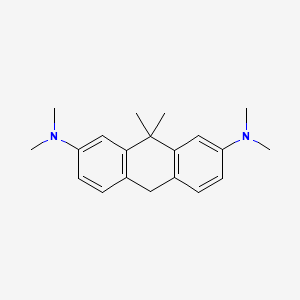
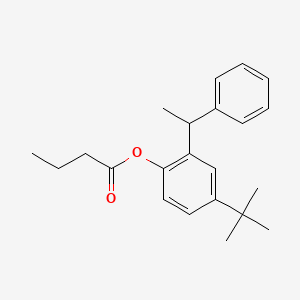
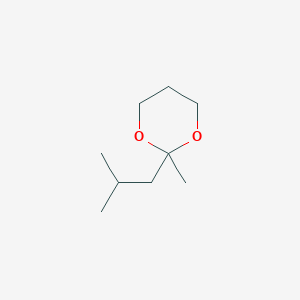
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)


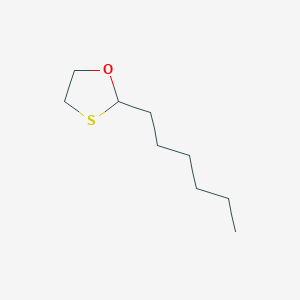
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
